An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-5H-pyrido[3,2-b]indole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-5H-pyrido[3,2-b]indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-5H-pyrido[3,2-b]indole, also known as 9-Phenyl-δ-carboline, is a heterocyclic aromatic compound built upon the versatile δ-carboline (5H-pyrido[3,2-b]indole) scaffold. This core structure is a recurring motif in numerous biologically active natural products and synthetic molecules, making it a privileged scaffold in medicinal chemistry. The introduction of a phenyl group at the N5 position significantly modulates the molecule's steric and electronic properties, influencing its potential as a therapeutic agent or a functional material.
The pyrido[3,2-b]indole framework and its derivatives are of significant interest due to their wide-ranging biological activities, including potential applications as anticancer and antiparasitic agents.[1][2] Understanding the fundamental physicochemical properties of 5-Phenyl-5H-pyrido[3,2-b]indole is paramount for predicting its behavior in biological systems, designing effective drug delivery strategies, and developing novel applications in materials science, such as organic electronics.[3][4] This guide provides a comprehensive analysis of its key physicochemical characteristics, offering insights into the causality behind its properties and their implications for research and development.
Core Molecular Structure & Identifiers
The foundational structure is a planar, tricyclic system. The phenyl substitution at the nitrogen of the pyrrole ring introduces a non-planar element that has profound effects on the molecule's solubility, lipophilicity, and intermolecular interactions.
| Identifier | Value |
| Chemical Name | 5-Phenyl-5H-pyrido[3,2-b]indole |
| Synonym(s) | 9-Phenyl-δ-carboline |
| CAS Number | 1541200-53-6[5] |
| Molecular Formula | C₁₇H₁₂N₂[5] |
| Molecular Weight | 244.30 g/mol [5] |
| SMILES | N1(C2=CC=CC=C2)C3=CC=CN=C3C4=C1C=CC=C4[5] |
Key Physicochemical Properties: A Summary
The following table summarizes the known and predicted physicochemical properties of 5-Phenyl-5H-pyrido[3,2-b]indole, which are critical for assessing its drug-likeness and suitability for various applications.
| Property | Value / Range | Significance in Drug Development & Research |
| Physical Form | White to light yellow crystalline powder | Affects handling, formulation, and dissolution rate. |
| Melting Point | 99.0 to 103.0 °C | Indicates purity and lattice energy; important for formulation stability. |
| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, Chloroform)[6] | Critical for bioavailability and formulation; low aqueous solubility is a common challenge. |
| Lipophilicity (logP) | Predicted: High | Governs membrane permeability, protein binding, and metabolic stability. |
| Acidity/Basicity (pKa) | Predicted: Weakly Basic | Determines the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Polar Surface Area (TPSA) | Predicted: ~28.7 Ų | Influences cell permeability and transport characteristics. |
Detailed Analysis of Physicochemical Characteristics
Melting Point and Solid-State Properties
5-Phenyl-5H-pyrido[3,2-b]indole has a reported melting point of 99-103°C. This is notably lower than the unsubstituted parent compound, 5H-pyrido[3,2-b]indole, which melts at a much higher temperature (around 121-125°C or higher).[3] The addition of the bulky, non-planar phenyl group at the N5 position disrupts the efficient crystal lattice packing that is possible for the planar parent molecule. This disruption leads to weaker intermolecular forces in the crystal, requiring less energy to break the lattice, hence the lower melting point. The crystalline nature is crucial for the purity and stability of the active pharmaceutical ingredient (API).
Solubility and Lipophilicity (logP)
Solubility: As is common for polycyclic aromatic compounds, 5-Phenyl-5H-pyrido[3,2-b]indole is practically insoluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol.[6] This poor aqueous solubility is a direct consequence of its predominantly non-polar, hydrophobic structure.
Causality: The large, non-polar surface area of the fused rings and the appended phenyl group minimizes favorable interactions with polar water molecules. For drug development, this necessitates strategies such as formulation with solubilizing agents or the synthesis of more polar derivatives to enhance bioavailability.[7]
Implications:
-
High Membrane Permeability: A high logP generally correlates with good passive diffusion across cell membranes, a desirable trait for reaching intracellular targets.
-
Potential for Low Bioavailability: Paradoxically, very high lipophilicity can lead to poor oral bioavailability due to sequestration in fat tissues and low solubility in the gastrointestinal fluids.
-
Metabolism: Lipophilic compounds are more likely to be substrates for metabolic enzymes like the Cytochrome P450 family.
Acidity and Basicity (pKa)
The structure contains two nitrogen atoms with different electronic environments:
-
N6 (Pyridine Nitrogen): This nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for protonation. It is the primary basic center in the molecule.
-
N5 (Pyrrole Nitrogen): The lone pair on this nitrogen is part of the aromatic π-system, making it essentially non-basic. Its substitution with a phenyl group further confirms its lack of basicity.
The pKa of the conjugate acid of the pyridine nitrogen is expected to be in the weakly basic range. This means that at physiological pH (~7.4), a fraction of the molecules will exist in their protonated (cationic) form. This equilibrium is crucial as the charged form typically exhibits higher aqueous solubility, while the neutral form is more membrane-permeable.
Spectroscopic and Photophysical Properties
The δ-carboline core is known to be fluorescent.[8][9] The electronic properties, and thus the absorption and emission spectra, are influenced by the N-phenyl substitution.
-
UV-Vis Absorption: The molecule is expected to exhibit strong absorption in the UV region due to π-π* transitions within the extended aromatic system.
-
Fluorescence: The fluorescence of δ-carboline originates from two close low-lying excited states, a non-polar locally excited (LE) state and a polar intramolecular charge transfer (CT) state.[8][9] The solvent polarity can influence the emission profile. This inherent fluorescence can be a valuable tool for mechanistic studies, allowing researchers to track the molecule's localization within cells or its binding to biomolecules.[1]
-
NMR Spectroscopy:
-
¹H NMR: Protons on the pyrido[3,2-b]indole core and the phenyl ring would appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are essential for structural confirmation.
-
¹³C NMR: Aromatic carbons would resonate in the range of 110-150 ppm.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak [M+H]⁺ corresponding to its molecular weight (244.30).
Methodologies for Property Determination
The accurate determination of physicochemical properties relies on a combination of experimental and computational approaches, which form a self-validating system for modern drug discovery.
Experimental Protocols
Protocol: Shake-Flask Method for logP Determination
This standard method directly measures the partitioning of a compound between octanol and water.
-
Preparation: Prepare a stock solution of 5-Phenyl-5H-pyrido[3,2-b]indole in a suitable solvent (e.g., DMSO). Prepare octanol-saturated water and water-saturated octanol.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of water-saturated octanol and octanol-saturated water (e.g., 1:1 v/v).
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound using a suitable analytical technique, typically HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Computational Workflows
In silico tools are indispensable for the early-stage assessment of drug candidates, allowing for high-throughput screening of virtual libraries before committing to costly synthesis.[10]
Workflow: Predicting ADME Properties from Chemical Structure
The workflow below illustrates how computational models predict key properties that govern a molecule's pharmacokinetic profile.
Caption: Computational workflow for ADME property prediction.
Impact of Physicochemical Properties on Drug Development
The interplay between a molecule's properties dictates its ultimate fate in a biological system. Understanding these relationships is the cornerstone of rational drug design.
Caption: Interrelation of physicochemical properties and their impact on drug development.
This diagram illustrates that properties like solubility and lipophilicity are not independent variables but are deeply interconnected factors that collectively determine a compound's absorption, distribution, and ultimately its bioavailability and efficacy. For 5-Phenyl-5H-pyrido[3,2-b]indole, its high lipophilicity and low aqueous solubility are the most critical parameters that researchers must address during lead optimization and formulation.
Conclusion
5-Phenyl-5H-pyrido[3,2-b]indole is a compound of significant scientific interest, possessing a unique combination of structural and electronic features. Its physicochemical profile is characterized by high lipophilicity, poor aqueous solubility, and a relatively low melting point compared to its parent scaffold, all of which are direct consequences of the N-phenyl substitution. These properties suggest good membrane permeability but also present challenges for formulation and oral bioavailability. The inherent fluorescence of the δ-carboline core provides a valuable tool for further biological investigation. A thorough understanding of this property profile, achieved through both experimental validation and computational modeling, is essential for unlocking the full therapeutic and technological potential of this promising molecular scaffold.
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